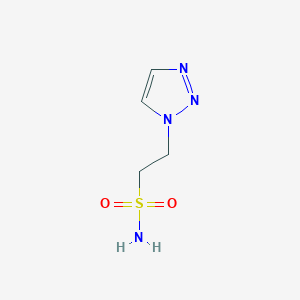

2-(三唑-1-基)乙磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(Triazol-1-yl)ethanesulfonamide” belongs to the class of triazole derivatives . Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . Triazole derivatives are known for their significant biological and pharmacological properties, making them a strong interest in medicinal chemistry .

Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in recent years . The procedure includes quantum-chemical SMD/M06-2X/6–311++G (d,p) calculation of the relative stability for possible tautomers, simulation of UV/vis spectra for the most stable forms, and comparison of the resulting curves with the experimental spectral data taking into account the Boltzmann weighting .Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . These derivatives have been widely applied in many medicinal scaffolds .Chemical Reactions Analysis

Triazole ring exhibits different tautomeric forms . There are three possible tautomers of C-substituted 1,2,4-triazoles depending on the position of hydrogen atom in the ring . Tautomeric preferences and factors affecting the equilibrium are important to understand the chemical reactivity of compounds and their impact on biological systems .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by the substituents in the triazole ring . NBO charge distribution, dipole moment, molecular electrostatic potential, and HOMO/LUMO gap for the most stable tautomers were analyzed .科学研究应用

合成与抗菌/抗真菌活性

Hassan (2013) 的一项研究探索了 2-吡唑啉及其带有苯磺酰胺部分的衍生物的合成,包括与三唑官能团的相互作用。这些化合物对大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌和白色念珠菌等生物表现出抗菌活性,展示了它们在开发新的抗菌和抗真菌剂方面的潜力 (Hassan, 2013)。

1,2,3-三唑的超分子相互作用

Schulze 和 Schubert (2014) 进行的研究详细阐述了 1,2,3-三唑的多样超分子相互作用,这些相互作用源于它们富含氮的结构。这项研究突出了三唑在超分子和配位化学中的广泛用途,强调了其独特的特性,这些特性使其能够络合阴离子和各种 N 配位模式 (Schulze & Schubert, 2014)。

催化和光物理学

1,2,3-三唑的一个引人入胜的方面包括它们在催化和光物理领域的应用。Donnelly、Petronilho 和 Albrecht (2013) 讨论了三唑亚烯金属配合物的合成可及性及其在各种成键和氧化还原反应中的意义。这突出了三唑及其衍生物在提高催化过程效率和探索光物理学新途径中的潜力 (Donnelly, Petronilho, & Albrecht, 2013)。

光致发光特性

Gómez 等人。(2013) 开发了一种基于水的磺酸盐官能化 1,2,4-三唑配体的合成方法,该方法与镉 (II) 盐反应后,形成具有光致发光特性的二维配位网络。这项研究展示了三唑衍生物在开发具有独特光致发光特征的材料以用于照明和显示技术中的潜在用途 (Gómez 等人,2013)。

抗疟原型

Boechat 等人。(2011) 关于合成 1H-1,2,4-三唑-3-基苯磺酰胺衍生物的工作提出了一种开发新型抗疟先导化合物的合理方法。这项研究强调了三唑衍生物在发现新型抗疟剂中发挥作用的潜力,展示了它们在医药化学中的多功能性和重要性 (Boechat 等人,2011)。

作用机制

Triazole derivatives have various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc . The 1,2,3-triazole ring interacts with the amino acids present in the active site of EGFR receptors involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der waals interaction .

安全和危害

The safety data sheet for a similar compound, 4-(1H-1,2,3-triazol-1-yl)benzaldehyde, suggests that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid prolonged or repeated exposure, remove contaminated clothing and wash before reuse, and wash thoroughly after handling .

属性

IUPAC Name |

2-(triazol-1-yl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2S/c5-11(9,10)4-3-8-2-1-6-7-8/h1-2H,3-4H2,(H2,5,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPUIBYWKWKUFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2669899.png)

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2669903.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2669915.png)